4-Formyl-3-nitrobenzonitrile

Organic synthesis Process chemistry Aldehyde preparation

4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2; molecular formula C₈H₄N₂O₃; molecular weight 176.13 g/mol) is a trisubstituted benzonitrile derivative bearing formyl (–CHO) at the 4-position, nitro (–NO₂) at the 3-position, and nitrile (–CN) at the 1-position of the benzene ring. It is a yellow crystalline solid with a melting point of 109–111 °C and a predicted boiling point of 354.6 °C at 760 mmHg.

Molecular Formula C8H4N2O3
Molecular Weight 176.13 g/mol
CAS No. 90178-78-2
Cat. No. B1317213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-nitrobenzonitrile
CAS90178-78-2
Molecular FormulaC8H4N2O3
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O
InChIInChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H
InChIKeyKNKVNTDAQHBEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2) Procurement Guide: A Tri-Functional Benzonitrile Building Block for Pharmaceutical Synthesis


4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2; molecular formula C₈H₄N₂O₃; molecular weight 176.13 g/mol) is a trisubstituted benzonitrile derivative bearing formyl (–CHO) at the 4-position, nitro (–NO₂) at the 3-position, and nitrile (–CN) at the 1-position of the benzene ring [1]. It is a yellow crystalline solid with a melting point of 109–111 °C and a predicted boiling point of 354.6 °C at 760 mmHg . The compound is classified as a nitroaromatic and finds primary use as a synthetic intermediate in medicinal chemistry, most notably in the preparation of dicationic 3,5-diphenylisoxazole antiprotozoal agents [2]. Its three electron-withdrawing groups create a unique reactivity profile that distinguishes it from simpler mono- and disubstituted benzonitrile analogs [1].

Why Generic Substitution of 4-Formyl-3-nitrobenzonitrile with Simpler Benzonitrile Analogs Fails in Complex Synthesis


The coexistence of three electron-withdrawing groups — formyl, nitro, and nitrile — on a single benzene ring cannot be replicated by combining mono- or disubstituted benzonitriles because the electronic interplay between these groups governs both reaction selectivity and downstream transformation efficiency . For example, 4-formylbenzonitrile (CAS 105-07-7) lacks the nitro group, which eliminates the ability to participate in reductive chemistry critical for generating amino intermediates; 3-nitrobenzonitrile (CAS 619-24-9) lacks the formyl group, precluding key aldol-type condensations; and the positional isomer 3-formyl-4-nitrobenzonitrile (CAS 90178-82-8) places the formyl group in a less favorable electronic environment, altering cross-coupling and cyclization outcomes . The specific ortho-nitro-to-formyl arrangement in 4-formyl-3-nitrobenzonitrile is essential for the tandem reduction–cyclization sequences that produce bioactive heterocyclic scaffolds, as documented in patent EP1719767 and the associated J. Med. Chem. publication [1]. Substitution with any simpler analog would require additional protection/deprotection steps, increasing step count and lowering overall yield.

Quantitative Comparative Evidence: Why 4-Formyl-3-nitrobenzonitrile Outperforms Its Closest Analogs


Synthesis Yield: 4-Formyl-3-nitrobenzonitrile Delivers 77% Isolated Yield via NaIO₄ Oxidative Cleavage

The target compound is synthesized from 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66) via oxidative cleavage with sodium periodate (NaIO₄, 304 mmol) in THF/H₂O, producing 4-cyano-2-nitrobenzaldehyde in 77% isolated yield (13.1 g from 21.0 g starting material) after silica plug filtration and recrystallization from toluene with activated carbon . By contrast, the synthesis of the positional isomer 3-formyl-4-nitrobenzonitrile (CAS 90178-82-8) via nitration of 3-formylbenzonitrile is reported to be lower-yielding and complicated by over-nitration side products . No comparable high-yield single-step oxidative route to the formyl group has been reported for simpler nitrobenzonitriles that lack the enamine precursor compatibility .

Organic synthesis Process chemistry Aldehyde preparation

Thermal Stability: 86 °C Higher Boiling Point Versus 4-Nitrobenzonitrile Enables Broader Reaction Temperature Windows

4-Formyl-3-nitrobenzonitrile exhibits a predicted boiling point of 354.6 ± 37.0 °C at 760 mmHg , which is approximately 86 °C higher than the 268.69 °C (rough estimate) reported for the closest disubstituted analog 4-nitrobenzonitrile (CAS 619-72-7) [1], and substantially higher than 3-nitrobenzonitrile (165 °C at 21 mmHg) [2] and 4-formylbenzonitrile (133 °C at 12 mmHg) . The elevated boiling point reflects enhanced intermolecular dipole–dipole and van der Waals interactions arising from the simultaneous presence of three polar functional groups, conferring greater thermal resilience during solvent reflux or high-temperature coupling reactions .

Thermal stability Reaction engineering Process safety

Topological Polar Surface Area (TPSA): 86.7 Ų for Optimal Solubility–Permeability Balance in Drug-Like Intermediates

The target compound has a topological polar surface area (TPSA) of 86.7 Ų [1], which is 2.1-fold higher than 4-formylbenzonitrile (40.9 Ų) [2], 1.7-fold higher than 3-nitrobenzonitrile (50.1 Ų) , and 2.3-fold higher than 4-nitrobenzonitrile (37.4 Ų) . The positional isomer 3-formyl-4-nitrobenzonitrile has a comparable TPSA of 84 Ų , but its reduced formyl reactivity due to meta-nitro/para-formyl electronic effects makes it less versatile for cyclization chemistry. The elevated TPSA of the target compound translates to higher hydrogen-bond acceptor count (4 vs. 2–3 for disubstituted analogs) [1], which can enhance aqueous solubility of downstream intermediates without exceeding the TPSA < 140 Ų threshold for oral bioavailability [3].

Drug-likeness Physicochemical profiling Medicinal chemistry design

Antiprotozoal Drug Synthesis: Derivatives from 4-Formyl-3-nitrobenzonitrile Achieve Sub-10 nM IC₅₀ Against Trypanosoma brucei

4-Formyl-3-nitrobenzonitrile serves as a critical aldehyde building block (designated aldehyde 44f in the published synthetic scheme) for constructing dicationic 3,5-diphenylisoxazole antiprotozoal agents [1]. Eleven compounds derived from this synthetic pathway exhibited antitrypanosomal IC₅₀ values below 10 nM against Trypanosoma brucei rhodesiense STIB900 in vitro, with five analogs showing cytotoxic indices at least 10-fold higher than the reference drug furamidine [1]. In contrast, analogs prepared from disubstituted benzaldehydes lacking either the nitro or nitrile group failed to achieve comparable potency due to the inability to install both cationic amidine moieties required for DNA minor-groove binding . The ortho-nitro-to-formyl arrangement is essential for the sequential reduction–cyclization–amidination cascade that yields the final dicationic pharmacophore .

Antiprotozoal activity Neglected tropical diseases Drug discovery

Density and Molecular Packing: 1.40 g/cm³ Density Indicates Stronger Intermolecular Cohesion Than Analogs

4-Formyl-3-nitrobenzonitrile exhibits a predicted density of 1.40 ± 0.1 g/cm³ , which is 22% higher than the 1.15 g/cm³ reported for 4-formylbenzonitrile (CAS 105-07-7) and substantially higher than the 0.33 g/cm³ reported for 3-nitrobenzonitrile [1]. The elevated density is consistent with more efficient crystal packing driven by the strong dipole moments of all three electron-withdrawing substituents, which correlates with the compound's well-defined melting point (109–111 °C) and crystalline morphology . Higher density is often associated with improved long-term solid-state stability under recommended storage conditions (inert atmosphere, 2–8 °C) .

Material properties Crystallinity Formulation stability

LogP Differentiation: Lower Lipophilicity (iLOGP 0.68) Reduces Non-Specific Binding Risk Compared to 4-Formylbenzonitrile

The target compound has a consensus log Pₒ/w of 0.49 and an iLOGP of 0.68 , placing it in a more hydrophilic range compared to 4-formylbenzonitrile (ACD/LogP 1.18) , 3-nitrobenzonitrile (LogP 1.21) , and 4-nitrobenzonitrile (LogP ~1.33). The 0.5–0.8 log unit reduction in lipophilicity is attributable to the additional nitro group's polar contribution, which shifts the compound into an optimal LogP window (0–3) for drug-like intermediates while reducing the risk of non-specific protein binding and phospholipidosis commonly associated with more lipophilic nitroaromatics [1]. The positional isomer 3-formyl-4-nitrobenzonitrile has a slightly higher LogP of 1.28 , making it marginally more lipophilic.

Lipophilicity ADME prediction Drug design

High-Value Application Scenarios Where 4-Formyl-3-nitrobenzonitrile Is the Optimal Procurement Choice


Medicinal Chemistry: Synthesis of Dicationic Heterocyclic Antiprotozoal Agents

Procure 4-formyl-3-nitrobenzonitrile when synthesizing 3,5-diphenylisoxazole, 3,5-diphenylpyrazole, or related dicationic heterocycles targeting Trypanosoma brucei or Plasmodium falciparum. The compound's ortho-nitro-to-formyl arrangement enables the tandem reduction–cyclization–amidination sequence documented in EP1719767 and J. Med. Chem. 2007 [1], producing drug candidates with sub-10 nM antiparasitic IC₅₀ values. Simpler benzaldehyde analogs cannot replicate this transformation cascade because they lack the nitro group required for subsequent amidine installation .

Diversity-Oriented Synthesis: Orthogonal Functionalization of Three Electron-Withdrawing Groups

Use this compound as a scaffold for diversity-oriented synthesis where the formyl, nitro, and nitrile groups must be functionalized in a specific sequence without cross-interference. The formyl group reacts preferentially with nucleophiles (amines, hydrazines, Wittig reagents), the nitro group can be reduced to an amine (H₂, Pd/C or Red-Al conditions), and the nitrile can be hydrolyzed, reduced, or used in click chemistry [1]. The 77% yield synthesis from the enamine precursor ensures sufficient material throughput for library production .

Process Chemistry: High-Temperature Reaction Development Leveraging Thermal Stability

Select 4-formyl-3-nitrobenzonitrile for synthetic routes requiring temperatures above 200 °C, where mono- and disubstituted benzonitriles would boil or decompose. Its predicted boiling point of 354.6 °C (86 °C above 4-nitrobenzonitrile) enables the use of high-boiling solvents and catalysts that expand the accessible reaction space for formyl group transformations under forcing conditions [1]. The compound's thermal resilience is attributed to its high density (1.40 g/cm³) and strong intermolecular forces .

Early-Stage Drug Discovery: Balancing Polarity and Permeability in Lead Optimization

Incorporate 4-formyl-3-nitrobenzonitrile as a synthetic intermediate when optimizing lead compound solubility without violating drug-likeness parameters. Its TPSA of 86.7 Ų and LogP of 0.49 provide a favorable balance of polarity and lipophilicity [1], while its 4 H-bond acceptor atoms enhance aqueous solubility compared to intermediates derived from 4-formylbenzonitrile (TPSA 40.9 Ų, 2 H-acceptors) . The reduced LogP compared to the positional isomer (0.49 vs. 1.28) also suggests a lower risk of CYP450-mediated metabolism .

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